molecular formula C22H27N3O7S2 B2638313 [2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1164507-96-3

[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2638313
CAS No.: 1164507-96-3
M. Wt: 509.59
InChI Key: LDEYASRELOIXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bifunctional acetamide scaffold with two distinct moieties:

  • An (E)-2-phenylethenyl sulfonamide group, introducing π-π stacking capabilities and steric bulk due to the trans-configuration of the styrenyl group.

The molecular formula is C₂₂H₂₈N₄O₆S₂, with a molar mass of 532.6 g/mol. Its structure combines sulfonamide and acetamide functionalities, making it relevant for applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator .

Properties

IUPAC Name

[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-3-25(4-2)34(30,31)20-12-10-19(11-13-20)24-21(26)17-32-22(27)16-23-33(28,29)15-14-18-8-6-5-7-9-18/h5-15,23H,3-4,16-17H2,1-2H3,(H,24,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEYASRELOIXJG-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C24H25N3O5S
  • Molecular Weight : 467.5 g/mol
  • Structure : The compound features a sulfonamide group, an ester linkage, and an aniline derivative, which are critical for its biological interactions.

Research indicates that compounds similar to [2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] show significant inhibition of key signaling pathways involved in cancer cell proliferation. Specifically, studies have highlighted the compound's ability to:

  • Inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway.
  • Induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells .

Biological Activity Findings

  • Cell Proliferation Inhibition :
    • The compound has been shown to significantly reduce cell viability in cancer cell lines through mechanisms involving the activation of c-Jun N-terminal kinase (JNK), leading to the repression of Akt and mTOR activity .
  • Induction of Apoptosis :
    • Studies indicate that treatment with this compound results in increased apoptosis markers, suggesting that it can effectively trigger programmed cell death in malignant cells .
  • Synergistic Effects :
    • Preliminary data suggest that this compound may work synergistically with other chemotherapeutic agents, enhancing their efficacy against resistant cancer types .

Case Studies

Several case studies have explored the effects of similar compounds on cancer treatment:

  • Study A : A study on a related sulfonamide compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, showing promise for further clinical development.
  • Study B : Another investigation revealed that co-administration with paclitaxel led to increased apoptosis rates compared to either agent alone, indicating potential for combination therapy strategies.

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
Cell ViabilitySignificant reduction in viability
Apoptosis InductionIncreased markers of apoptosis
Synergistic ActionEnhanced effects with paclitaxel

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Anilino Moiety

(a) [2-(4-Methoxyanilino)-2-oxoethyl] 2-(Cyclohexanecarbonylamino)acetate (CAS 745024-29-7)
  • Key difference: Replaces the diethylsulfamoyl group with a methoxy group and substitutes the styrenyl sulfonamide with a cyclohexanecarbonylamino group.
  • Impact: The methoxy group enhances electron-donating effects, increasing solubility in polar solvents compared to the sulfamoyl analog .
(b) 4-Methylphenyl 2-[(Phenylsulfonyl)anilino]acetate (CAS 478050-05-4)
  • Key difference : Lacks the diethylsulfamoyl group and incorporates a methylphenyl ester instead of the styrenyl sulfonamide.
  • Impact: The phenylsulfonyl group retains sulfonamide reactivity but reduces steric bulk compared to the styrenyl group.

Variations in the Sulfonamide/Acetamide Linker

(a) Ethyl 2-[8-[(4-Methylphenyl)sulfonylamino]-2-[(E)-2-Phenylethenyl]quinolin-6-yl]oxyacetate (CAS Not Provided)
  • Key difference: Integrates a quinoline core and a p-toluenesulfonamide group.
  • The p-toluenesulfonamide group introduces moderate steric effects compared to the diethylsulfamoyl group .
(b) [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-Methylphenyl)sulfonylamino]acetate (CAS 851610-91-8)
  • Key difference: Substitutes the diethylsulfamoyl-anilino group with a cyclohexyl(methyl)amino moiety.
  • Impact :
    • The cyclohexyl group increases lipophilicity, favoring membrane permeability.
    • The methylphenyl sulfonamide maintains sulfonamide reactivity but reduces electronic modulation compared to the styrenyl group .

NMR Spectral Comparisons

A study comparing NMR profiles of structurally related compounds (e.g., Rapa, compounds 1, and 7) revealed:

  • Regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts due to substituent variations.
  • The diethylsulfamoyl and styrenyl groups in the target compound cause downfield shifts in Region A (~7.8–8.2 ppm) compared to methoxy or cyclohexane analogs (~6.9–7.5 ppm) .
  • Region B shifts correlate with sulfonamide conformation, with the (E)-styrenyl group inducing a unique deshielding effect .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties
Target Compound Diethylsulfamoyl, (E)-styrenyl sulfonamide C₂₂H₂₈N₄O₆S₂ High steric bulk, moderate solubility
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(Cyclohexanecarbonylamino)acetate Methoxy, cyclohexanecarbonyl C₁₈H₂₃N₃O₅ Increased polarity, reduced binding
4-Methylphenyl 2-[(Phenylsulfonyl)anilino]acetate Phenylsulfonyl, methylphenyl ester C₂₁H₁₉NO₄S Enhanced metabolic stability

Table 2: NMR Chemical Shift Differences in Key Regions

Compound Type Region A (ppm) Region B (ppm)
Target Compound 7.8–8.2 6.5–7.1
Methoxy Analogs 6.9–7.5 6.2–6.8
Quinoline Derivatives 7.6–8.0 6.8–7.3

Research Findings

  • Electronic Modulation : The diethylsulfamoyl group’s electron-withdrawing nature may enhance electrophilic reactivity, making the compound a candidate for covalent inhibition strategies .
  • Solubility Trends : Analogs with polar groups (e.g., methoxy, sulfamoyl) exhibit higher aqueous solubility, while lipophilic groups (e.g., cyclohexane, styrenyl) favor membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.